molecular formula C12H21NO5 B3112841 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid CAS No. 193023-00-6

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid

Cat. No.: B3112841
CAS No.: 193023-00-6
M. Wt: 259.3 g/mol
InChI Key: IHFIPZCVDNTGRZ-UHFFFAOYSA-N
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Description

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C₁₁H₂₁NO₃. It is commonly used in organic synthesis and medicinal chemistry due to its versatile functional groups. The compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid can be synthesized through various methodsThe reaction typically involves the use of reagents such as tert-butyl chloroformate and formaldehyde under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

    1-Boc-4-piperidinemethanol: Similar structure but lacks the carboxylic acid group.

    1-Boc-4-piperidinol: Similar structure but lacks the hydroxymethyl group.

    4-(hydroxymethyl)piperidine: Lacks the Boc protecting group.

Uniqueness: 1-Boc-4-(hydroxymethyl)-4-piperidinecarboxylic acid is unique due to the presence of both the Boc protecting group and the hydroxymethyl group, which provide versatility in synthetic applications. This combination allows for selective reactions and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

4-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-4-12(8-14,5-7-13)9(15)16/h14H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFIPZCVDNTGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Lithium diisopropylamide was prepared by the addition of 2.45M N-butyllithium (69 mL, 168.8 mmol) in hexanes to a solution diisopropylamine (24 mL, 171.2 mmmol) in tetrahydrofuran (40 mL) at 0° C. with stirring for 20 minutes. Then a solution of N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (18 g, 78.5 mmol) in tetrahydrofuran (35 mL) was added to the solution of lithium diisopropylamide over 15 minutes to form a slurry, followed by hexamethylphosphoramide (2 mL). The resulting solution was stirred for 25 minutes, then stream of gaseous formaldehyde (prepared by heating paraformaldehyde (16.4 g, 189 mmol) at 175-200° C. over 5-10 minutes) was passed through the solution, which was allowed to immediately warm to room temperature. The slurry was concentrated at ambient temperature, acidified to pH 4 with 6M hydrochloric acid, saturated with solid sodium chloride, and extracted with ethyl acetate (8×100 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. Chromatography over silica gel, and eluting with 1% methanol/methylene chloride, afforded N-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine-4-carboxylic acid as a white solid (4 g, 20%). mp 156.6-157.3° C.; 1HNMR (DMSO-d6) δ 1.25-1.37 (m, 2H), 1.38 (s, 9H), 1.85 (dm, J=13.7 Hz, 2H), 2.78-2.94 (br m, 2H), 3.41 (s, 1H), 3.70 (dm, J=12.8 Hz, 2H), 4.87 (br s, 1H), 12.34 (s, 1H); Anal. Calcd. for C12H21NO5 : C, 55.58; H, 8.16; N, 5.40. Found: C, 55.72; H, 8.10; N, 5.53.
Quantity
69 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
16.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (6.95 g, 165.6 mmol) was added to solution of N-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine-4-carboxylic acid ethyl ester (9.52 g, 33.1 mmol) in 2:1 methanol/water (100 mL). The mixture was heated to reflux for 30 minutes, the methanol removed in vacuo by concentration using a bath temperature no higher than 45° C. The aqueous layer was cooled to 0° C., acidified to pH 3.0 using 6M aqueous hydrochloric acid, and extracted with ethyl acetate (4×75 mL). The combined organic layers were dried over magnesium sultate, and concentrated in vacuo, and recrystallized from dichloromethane/hexanes to afford N-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidine-4-carboxylic acid (8.59 g, 100%).
Name
Lithium hydroxide monohydrate
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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